2-(3-fluorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
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Overview
Description
N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is a synthetic organic compound that belongs to the class of substituted phenethylamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 3-fluorophenethylamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary, but bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic uses, although specific applications would require further research.
Industry: Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE likely involves interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various receptor sites, influencing the release or uptake of neurotransmitters such as serotonin, dopamine, or norepinephrine.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,5-TRIMETHOXYBENZYL)-N-(2-FLUOROPHENETHYL)AMINE
- N-(3-METHOXYPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
- N-(3-FLUOROPHENETHYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Uniqueness
N-(3-FLUOROPHENETHYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is unique due to the specific substitution pattern on the phenethylamine and benzylamine moieties. This unique structure can result in distinct pharmacological properties and reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C18H22FNO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H22FNO3/c1-21-16-11-18(23-3)17(22-2)10-14(16)12-20-8-7-13-5-4-6-15(19)9-13/h4-6,9-11,20H,7-8,12H2,1-3H3 |
InChI Key |
RTPHPPXPQPBABA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC(=CC=C2)F)OC)OC |
Origin of Product |
United States |
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